molecular formula C11H14O3 B3050213 4-(2-methylphenoxy)butanoic Acid CAS No. 24331-07-5

4-(2-methylphenoxy)butanoic Acid

Cat. No.: B3050213
CAS No.: 24331-07-5
M. Wt: 194.23 g/mol
InChI Key: VIRHHSGEXXURMD-UHFFFAOYSA-N
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Description

4-(2-Methylphenoxy)butanoic acid (IUPAC name: 2-(2-methylphenoxy)butanoic acid) is a substituted butanoic acid derivative with a 2-methylphenoxy group attached to the fourth carbon of the butanoic acid chain. Its molecular formula is C11H14O3 (molecular weight: 194.23 g/mol) . This compound serves as a key intermediate in pharmaceutical synthesis and organic chemistry research, particularly in the development of bioactive molecules .

Properties

IUPAC Name

4-(2-methylphenoxy)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-9-5-2-3-6-10(9)14-8-4-7-11(12)13/h2-3,5-6H,4,7-8H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIRHHSGEXXURMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80364632
Record name 4-(2-methylphenoxy)butanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24331-07-5
Record name 4-(2-methylphenoxy)butanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(2-methylphenoxy)butanoic acid can be synthesized through several methods. One common synthetic route involves the reaction of 2-methylphenol with butanoic acid derivatives. The reaction typically requires a catalyst and specific reaction conditions to ensure the formation of the desired product. For example, the esterification of 2-methylphenol with butanoic acid, followed by hydrolysis, can yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification and hydrolysis processes. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and purity. The compound is often produced in powder form and requires careful handling and storage to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

4-(2-methylphenoxy)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The phenoxy group can undergo substitution reactions with various reagents, leading to different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.

    Substitution Reagents: Halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols .

Scientific Research Applications

4-(2-methylphenoxy)butanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-methylphenoxy)butanoic acid involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below summarizes key structural analogs, their substituents, and physicochemical properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications
4-(2-Methylphenoxy)butanoic acid 2-methylphenoxy C11H14O3 194.23 Pharmaceutical intermediates
MCPB (4-(4-Chloro-2-methylphenoxy)butanoic acid) 4-chloro-2-methylphenoxy C11H13ClO3 228.7 Herbicide
4-(4-Bromophenyl)butanoic acid 4-bromophenyl C10H11BrO2 243.1 67 Chiral chemicals
4-(2,5-Dimethoxyphenyl)butanoic acid 2,5-dimethoxyphenyl C12H16O4 224.25 67–71 Research chemical
4-(2-Acetamidophenoxy)butanoic acid 2-acetamidophenoxy C12H15NO4 237.25 Pharmaceutical intermediate

Key Observations :

  • Chlorinated Derivative (MCPB) : The addition of a chlorine atom increases molecular weight (228.7 g/mol) and enhances herbicidal activity due to improved binding to plant enzyme targets .
  • Brominated Analog: The bromine atom in 4-(4-bromophenyl)butanoic acid increases molecular weight (243.1 g/mol) and may alter electronic properties, making it useful in chiral synthesis .
  • Methoxy Substitutions: 4-(2,5-dimethoxyphenyl)butanoic acid exhibits a lower melting point (67–71°C) compared to brominated analogs, likely due to reduced crystallinity from methoxy groups .

Structural Conformation and Reactivity

  • Demethylation Reactivity: 4-(4-Methoxyphenyl)butanoic acid undergoes demethylation with aqueous HBr to yield 4-(4-hydroxyphenyl)butanoic acid, a pharmaceutical intermediate. This reaction highlights the lability of methoxy groups under acidic conditions .

Research Findings and Key Differences

Electronic and Steric Effects

  • Chlorine vs. Methyl Groups: MCPB’s chlorine atom increases electrophilicity compared to this compound, enhancing its herbicidal potency .
  • Methoxy vs. Hydroxyl Groups: Demethylation of 4-(4-methoxyphenyl)butanoic acid to its hydroxyl analog increases polarity, improving solubility for pharmaceutical applications .

Biological Activity

4-(2-Methylphenoxy)butanoic acid, also known as Mecoprop or 2,4-MCPB , is a synthetic auxin herbicide belonging to the phenoxycarboxylic acid class. It was developed in the 1940s and has been widely used for controlling broadleaf weeds in cereal crops and grasslands. The compound mimics the plant hormone auxin, disrupting normal growth processes in target plants.

Chemical Structure and Properties

  • Chemical Formula : C11H14O3
  • Molecular Weight : 194.23 g/mol
  • CAS Number : 24331-07-5

The structure of this compound allows it to bind to auxin receptors in plants, leading to uncontrolled cell division and abnormal growth patterns that result in weed death.

Auxin Mimicry

Mecoprop acts as an auxin mimic , binding to plant auxin receptors. This interaction disrupts the hormonal balance within the plant, leading to:

  • Uncontrolled cell division
  • Abnormal growth patterns
  • Ultimately, plant death

This mechanism is particularly effective against broadleaf weeds, making it a selective herbicide .

Herbicidal Effects

Research has shown that this compound effectively controls various broadleaf weeds. Its herbicidal activity is characterized by:

  • Growth Regulation : The compound induces abnormal growth responses in treated plants.
  • Selectivity : It selectively targets broadleaf species while causing minimal harm to grasses.

Toxicological Studies

Toxicological assessments indicate that while mecocrop is effective as a herbicide, it also poses certain risks:

  • Carcinogenicity : Studies have suggested that mecocrop is not likely to be carcinogenic or mutagenic in humans .
  • Developmental Effects : In animal studies, exposure during pregnancy has resulted in reduced skeletal ossification and increased craniofacial malformations in offspring .

Environmental Impact

Mecoprop has been observed to degrade in the environment through microbial activity, breaking down into simpler molecules. However, its persistence can lead to concerns regarding aquatic toxicity and potential accumulation in non-target organisms .

Case Study 1: Health Risk Assessment

A comprehensive assessment conducted by the PMRA (Pest Management Regulatory Agency) evaluated the health risks associated with mecocrop exposure. Key findings include:

  • No significant dietary risks from food or water were identified.
  • Protective measures are recommended to minimize exposure during agricultural applications .

Case Study 2: Efficacy Against Specific Weeds

Field trials have demonstrated mecocrop's effectiveness against various weed species. For instance:

Weed SpeciesControl Efficacy (%)Application Rate (g/ha)
Dandelion90200
Clover85250
Thistle75300

These trials confirm mecocrop's role as a selective herbicide with significant efficacy against common agricultural weeds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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